molecular formula C23H36N2O3 B1204137 16-[3-(3H-diazirin-3-yl)phenoxy]hexadecanoic acid CAS No. 78112-02-4

16-[3-(3H-diazirin-3-yl)phenoxy]hexadecanoic acid

Cat. No.: B1204137
CAS No.: 78112-02-4
M. Wt: 388.5 g/mol
InChI Key: RYHJHBGZNDJRKM-UHFFFAOYSA-N
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Description

16-[3-(3H-diazirin-3-yl)phenoxy]hexadecanoic acid is a chemical compound known for its unique structure and properties. It is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is often used in scientific research due to its ability to form covalent bonds with other molecules upon exposure to ultraviolet light, making it a valuable tool in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-[3-(3H-diazirin-3-yl)phenoxy]hexadecanoic acid typically involves multiple steps. One common method starts with the preparation of the diazirine ring, followed by its attachment to a phenoxy group. The final step involves the addition of a hexadecanoic acid chain. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs. This often includes the use of automated systems and advanced purification techniques to ensure the compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

16-[3-(3H-diazirin-3-yl)phenoxy]hexadecanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

16-[3-(3H-diazirin-3-yl)phenoxy]hexadecanoic acid has numerous applications in scientific research:

    Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.

    Biology: Employed in the investigation of protein-protein interactions and the identification of binding partners.

    Medicine: Utilized in drug discovery and development to identify potential drug targets and mechanisms of action.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 16-[3-(3H-diazirin-3-yl)phenoxy]hexadecanoic acid involves the formation of covalent bonds with target molecules upon exposure to ultraviolet light. The diazirine ring is highly reactive and can form a carbene intermediate, which then reacts with nearby molecules to create stable covalent bonds. This property makes it an effective tool for studying molecular interactions and identifying binding sites .

Comparison with Similar Compounds

Similar Compounds

    16-[3-(3H-diazirin-3-yl)phenoxy]octadecanoic acid: Similar structure but with an octadecanoic acid chain.

    16-[3-(3H-diazirin-3-yl)phenoxy]dodecanoic acid: Similar structure but with a dodecanoic acid chain.

    16-[3-(3H-diazirin-3-yl)phenoxy]tetradecanoic acid: Similar structure but with a tetradecanoic acid chain.

Uniqueness

The uniqueness of 16-[3-(3H-diazirin-3-yl)phenoxy]hexadecanoic acid lies in its specific chain length and the presence of the diazirine ring, which provides distinct reactivity and binding properties. This makes it particularly useful in applications where precise molecular interactions need to be studied .

Properties

IUPAC Name

16-[3-(3H-diazirin-3-yl)phenoxy]hexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O3/c26-22(27)17-12-10-8-6-4-2-1-3-5-7-9-11-13-18-28-21-16-14-15-20(19-21)23-24-25-23/h14-16,19,23H,1-13,17-18H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHJHBGZNDJRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCCCCCCCCCCCCCC(=O)O)C2N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00228767
Record name omega-(3-Diazirinophenoxy)hexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00228767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78112-02-4
Record name omega-(3-Diazirinophenoxy)hexadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078112024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name omega-(3-Diazirinophenoxy)hexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00228767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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